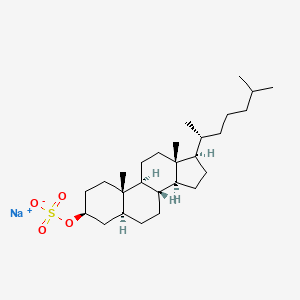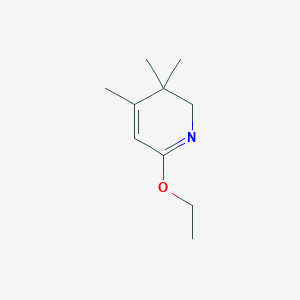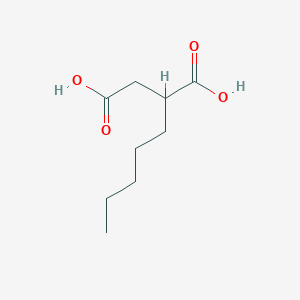
Dihydrocholesterol-3-sulfate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocholesterol-3-sulfate sodium is a chemical compound derived from cholesterol It is a sulfate ester of dihydrocholesterol, which is a hydrogenated form of cholesterol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrocholesterol-3-sulfate sodium can be synthesized through the hydrogenation of cholesterol. The process involves the use of platinum oxide as a catalyst and glacial acetic acid as a solvent. The hydrogenation is conducted at temperatures between 65-75°C under slight positive pressure. The product is then crystallized and purified through saponification with alcoholic alkali .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrocholesterol-3-sulfate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrocholesterol-3-sulfate.
Reduction: Reduction reactions can convert it back to dihydrocholesterol.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Various nucleophiles can be used to replace the sulfate group under acidic or basic conditions.
Major Products Formed
Oxidation: Dihydrocholesterol-3-sulfate.
Reduction: Dihydrocholesterol.
Substitution: Various substituted dihydrocholesterol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dihydrocholesterol-3-sulfate sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and cardiovascular health.
Industry: Used in the production of surfactants and emulsifiers due to its amphiphilic nature
Wirkmechanismus
The mechanism of action of dihydrocholesterol-3-sulfate sodium involves its interaction with cell membranes and lipid rafts. It modulates membrane fluidity and permeability, affecting various cellular processes. The compound also interacts with nuclear receptors, influencing gene expression and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cholesterol sulfate
- Cholesteryl sulfate
- Dihydrocholesterol
Comparison
Dihydrocholesterol-3-sulfate sodium is unique due to its sulfate ester group, which imparts distinct chemical and physical properties. Compared to cholesterol sulfate, it has a higher solubility in water and different biological activities. Cholesteryl sulfate and dihydrocholesterol share similar structural features but differ in their functional groups and applications .
Eigenschaften
Molekularformel |
C27H47NaO4S |
|---|---|
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
sodium;[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H48O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h18-25H,6-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,20+,21+,22+,23-,24+,25+,26+,27-;/m1./s1 |
InChI-Schlüssel |
SGDWDLSGPWPYIH-AXWYGDOUSA-M |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)

![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)



![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)
![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)
